PQ401

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Chemical Identification and Availability: Scientific databases like PubChem or the National Institutes of Health (NIH) registry haven't been populated with information on this compound.

- Research Publications: A search for research papers mentioning this specific compound through scholarly databases like ScienceDirect or Google Scholar yielded no results.

- Kinase Inhibitor Design: The presence of the urea moiety suggests a potential application as a kinase inhibitor. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for drug discovery . The specific quinoline and aryloxy moieties might provide selectivity for certain kinases.

- Antimicrobial Activity: The quinoline ring structure is present in many known antibiotics. Investigating the antimicrobial activity of 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea could be a potential research avenue.

PQ401 is a synthetic compound classified as a diarylurea derivative, primarily recognized for its role as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). The chemical formula of PQ401 is , with a molecular weight of approximately 341.8 Da. It has garnered attention in various biomedical research contexts due to its potential anti-cancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. PQ401 operates by blocking IGF-1R signaling pathways, which are often dysregulated in cancerous tissues, thereby presenting a promising therapeutic avenue for treating malignancies such as osteosarcoma, glioma, and breast cancer .

PQ401 primarily functions through its interaction with IGF-1R, inhibiting its autophosphorylation and subsequent signaling cascades. The compound exhibits an IC50 value of less than 1 µM for inhibiting the autophosphorylation of the recombinant IGF-1R kinase domain . In vitro studies have demonstrated that treatment with PQ401 leads to significant reductions in the phosphorylation of downstream signaling molecules such as AKT and extracellular-signal-regulated kinase 1/2 (ERK1/2), which are critical for cell proliferation and survival .

The biological activity of PQ401 has been extensively studied, particularly in cancer research. It has shown effective antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells and U2OS osteosarcoma cells. In these studies, PQ401 induced apoptosis in a dose-dependent manner, significantly enhancing early and late apoptotic markers . Furthermore, it has been noted to suppress colony formation capabilities in cancer cells, indicating its potential as a therapeutic agent in oncology .

The synthesis of PQ401 involves standard organic chemistry techniques for creating diarylurea compounds. While specific synthetic pathways are not detailed in the available literature, the general approach includes the reaction of appropriate aryl isocyanates with amines to form the diarylurea structure. The purity of synthesized PQ401 is typically greater than 99%, making it suitable for research applications .

PQ401 has several applications in biomedical research, particularly as an IGF-1R inhibitor. Its primary applications include:

- Cancer Therapy: As an investigational compound for treating various cancers by inhibiting IGF-1R signaling.

- Research Tool: Used in laboratory settings to study IGF-1R-related pathways and their roles in cancer progression.

- Antimicrobial Activity: Emerging studies suggest that PQ401 possesses antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus, indicating potential applications beyond oncology .

Research indicates that PQ401 interacts specifically with IGF-1R, blocking its activation and leading to downstream effects on cell survival pathways. In studies involving osteosarcoma cells, it was observed that PQ401 effectively inhibited cell growth and migration while inducing apoptosis through the modulation of IGF-1R signaling . Additionally, its interactions extend to other cellular pathways involved in tumorigenesis, making it a valuable compound for further exploration.

Several compounds share structural or functional similarities with PQ401. Here are some notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| NVP-AEW541 | Diarylurea | IGF-1R inhibitor | Advanced specificity towards IGF signaling |

| GSK1904529 | Small molecule | Inhibits IGF-1R autophosphorylation | Focus on metabolic disorders |

| Linsitinib | Small molecule | Dual inhibitor (IGF-1R and insulin receptor) | Broader range of action against multiple receptors |

| Picropodophyllin | Natural product | Inhibits IGF-1R signaling | Derived from plant sources |

PQ401 stands out due to its specific targeting of IGF-1R without affecting other insulin receptor pathways significantly, making it a focused therapeutic candidate for cancer treatment .

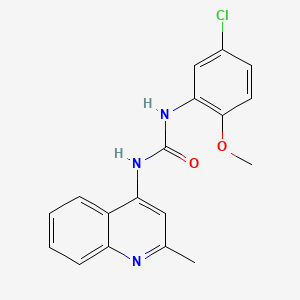

PQ401 is a diarylurea derivative with the systematic name N-(5-chloro-2-methoxyphenyl)-N'-(2-methylquinolin-4-yl)urea. Its molecular formula is C₁₈H₁₆ClN₃O₂, corresponding to a molecular weight of 341.79 g/mol (PubChem CID: 9549305). The structural features include:

- A 5-chloro-2-methoxyphenyl group linked via a urea moiety to a 2-methylquinolin-4-yl group.

- A planar quinoline ring system and a substituted benzene ring, contributing to its biochemical interactions.

Table 1: Key Physicochemical Properties of PQ401

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClN₃O₂ |

| Molecular Weight | 341.79 g/mol |

| SMILES Notation | O=C(NC1=CC(C)=NC2=CC=CC=C12)NC3=C(OC)C=CC(Cl)=C3 |

| CAS Registry Number | 196868-63-0 |

Crystallographic and Spectroscopic Analysis

While detailed X-ray crystallographic data for PQ401 is not publicly available, its structure has been validated through spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of characteristic peaks for the methoxy group (δ ~3.8 ppm), chlorine-substituted aromatic protons (δ ~7.2–7.5 ppm), and quinoline protons (δ ~8.1–8.6 ppm).

- Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 341.79, consistent with the molecular formula.

- Fourier-Transform Infrared (FT-IR): Stretching vibrations for urea (N–H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and aromatic C–Cl (~750 cm⁻¹) are observed.

Synthetic Pathways and Optimization Strategies

Key Synthetic Intermediates and Reaction Mechanisms

PQ401 is synthesized via a urea coupling reaction between 5-chloro-2-methoxy aniline and 2-methyl-4-quinolinyl isocyanate (Anderson et al., 2006). The mechanism involves nucleophilic attack by the aniline’s amine group on the isocyanate’s electrophilic carbon, forming a urea bond.

Key Challenges:

- Formation of symmetric urea impurities (e.g., from isocyanate hydrolysis) necessitates rigorous purification.

- Optimization of stoichiometry (1:1 amine-to-isocyanate ratio) minimizes side reactions.

Table 2: Synthetic Steps for PQ401

| Step | Reaction Component | Role |

|---|---|---|

| 1 | 5-Chloro-2-methoxy aniline | Nucleophile |

| 2 | 2-Methyl-4-quinolinyl isocyanate | Electrophile |

| 3 | Urea bond formation | Coupling reaction |

Catalytic Systems for Benzopyran Formation

Although PQ401 is not a benzopyran, related catalytic systems for benzopyran synthesis provide context for urea-based heterocycle optimization:

- Brønsted Acid Ionic Liquids (BAILs): Used in Knoevenagel-Michael reactions for benzopyrans, achieving yields >90% in aqueous media.

- Lewis Acids (e.g., Rhodium): Enable C–H alkenylation for six-membered ring formation in benzopyrans.

- Green Catalysts: Cicer arietinum (chickpea) leaf exudates, rich in malic and succinic acids, catalyze benzopyran synthesis at room temperature.

Purification and Yield Optimization Techniques

- Preparative Reverse-Phase HPLC: Critical for removing symmetric urea impurities (e.g., bis-arylurea).

- Recrystallization: Ethanol or acetonitrile recrystallization enhances purity to ≥99%.

- Yield Enhancements:

Optimized Yield: ~95% after HPLC purification.

PQ401 demonstrates potent apoptosis-inducing capabilities across multiple cancer cell lines through well-characterized molecular mechanisms. The compound functions as a diarylurea-based inhibitor of insulin-like growth factor 1 receptor (IGF-1R), which serves as the primary target for its pro-apoptotic effects [1] [2]. In breast cancer MCF-7 cells, PQ401 treatment at concentrations of 15 micromolar for 24 hours induces significant caspase-mediated apoptosis [2]. The apoptotic response is characterized by both early and late phase apoptosis, as demonstrated through Annexin V/propidium iodide staining and flow cytometric analysis [3].

The mechanistic foundation of PQ401-induced apoptosis centers on the disruption of IGF-1R signaling pathways. PQ401 inhibits IGF-1R autophosphorylation with an IC50 of 12 micromolar in MCF-7 cells, effectively blocking the receptor's kinase activity [1] [2]. This inhibition leads to downstream suppression of the Akt antiapoptotic pathway, a critical survival mechanism in cancer cells [2]. The reduction in Akt signaling removes protective mechanisms that normally prevent apoptosis, thereby sensitizing cancer cells to programmed cell death.

In osteosarcoma models, PQ401 demonstrates dose-dependent apoptosis induction. U2OS osteosarcoma cells treated with PQ401 at IC50 concentrations (5 micromolar) and higher doses (10 micromolar) show progressive increases in both early and late apoptotic cell populations [3]. The apoptotic effect correlates directly with IGF-1R expression levels, as demonstrated by the marked difference in sensitivity between high IGF-1R expressing U2OS cells and low IGF-1R expressing 143B cells [3].

Caspase Activation Pathways

PQ401-mediated apoptosis involves multiple caspase activation pathways that converge to execute programmed cell death. The compound induces caspase-3 activation as a central effector mechanism across different cancer cell types [1] [3] [2]. In MCF-7 breast cancer cells, prolonged incubation with PQ401 results in dose-dependent increases in caspase activation, with significant effects observed at 15 micromolar concentrations after 24 hours of treatment [1] [2].

The caspase activation cascade initiated by PQ401 follows the intrinsic mitochondrial pathway of apoptosis. IGF-1R inhibition by PQ401 leads to disruption of survival signaling through the Akt pathway, which normally maintains mitochondrial integrity and prevents cytochrome c release [2]. When Akt signaling is suppressed, pro-apoptotic proteins gain dominance over anti-apoptotic factors, leading to mitochondrial outer membrane permeabilization and subsequent cytochrome c release into the cytoplasm [4].

In mammary carcinoma FMC2u cells derived from transgenic mouse models, PQ401 treatment results in increased cleavage of pro-caspase-3, indicating activation of the caspase cascade [5]. This activation occurs through p38 mitogen-activated protein kinase (MAPK) dependent pathways, as both PQ401 treatment and connexin 43 overexpression stimulate p38-MAPK phosphorylation [5]. The p38-MAPK pathway serves as an important mediator of stress-induced apoptosis and contributes to the pro-apoptotic effects of PQ401.

Caspase-8 activation represents another important pathway in PQ401-induced apoptosis, particularly in the context of death receptor signaling. While PQ401 primarily targets the intrinsic pathway through IGF-1R inhibition, crosstalk between intrinsic and extrinsic pathways can amplify the apoptotic response [6] [7]. The activation of initiator caspases leads to downstream activation of effector caspases, including caspase-3, caspase-6, and caspase-7, which execute the final phases of apoptosis [6] [8].

Anti-Proliferative Effects Across Cancer Cell Lines

PQ401 exhibits broad-spectrum anti-proliferative activity across diverse cancer cell lines, with efficacy correlating strongly with IGF-1R expression levels. The compound demonstrates particular potency against breast cancer cell lines, with MCF-7 cells showing sensitivity to PQ401 with an IC50 of 6 micromolar for IGF-1-stimulated growth [2]. This represents enhanced sensitivity compared to general growth inhibition, where PQ401 inhibits serum-stimulated growth at 10 micromolar concentrations [2].

In osteosarcoma models, PQ401 displays remarkable selectivity based on IGF-1R expression patterns. U2OS osteosarcoma cells, which express very high levels of IGF-1R, demonstrate significant sensitivity to PQ401 with an IC50 of 5 micromolar [3]. This sensitivity translates to approximately 75% growth inhibition at the IC50 concentration over 48 hours of treatment [3]. In contrast, 143B osteosarcoma cells with relatively low IGF-1R expression show markedly reduced sensitivity, with PQ401 achieving only 20% growth inhibition even at concentrations exceeding 20 micromolar [3].

Head and neck squamous cell carcinoma cell lines SCC-25 and Cal27 exhibit sensitivity to PQ401 with IC50 values ranging from 4 to 5 micromolar [12]. The anti-proliferative effects in these cell lines correlate with detectable IGF-1R expression and phosphorylation status [12]. All tested head and neck squamous cell carcinoma tumor samples express IGF-1R, with 62.5% showing detectable IGF-1R phosphorylation, suggesting clinical relevance for PQ401 treatment in this cancer type [12].

The mechanism underlying PQ401 anti-proliferative effects involves multiple cellular processes beyond apoptosis induction. PQ401 treatment leads to significant inhibition of colony formation capacity in cancer cells, indicating effects on long-term proliferative potential and clonogenic survival [3]. In U2OS cells, colony formation is substantially reduced at both IC50 (5 micromolar) and higher concentrations (10 micromolar) of PQ401 [3].

Cell cycle analysis reveals that PQ401 treatment affects cell cycle progression in cancer cells. The compound induces cell cycle arrest, contributing to its anti-proliferative effects independent of apoptosis induction [13]. This cell cycle disruption likely results from IGF-1R pathway inhibition, as IGF-1R signaling plays crucial roles in promoting cell cycle progression through G1/S and G2/M transitions.

PQ401 also demonstrates significant anti-migratory effects at sublethal concentrations. In osteosarcoma cells, low concentrations of PQ401 (0.25 and 0.5 micromolar) significantly reduce cell migration capacity as measured by wound healing and transwell migration assays [3]. This anti-migratory effect occurs at concentrations below those required for growth inhibition, suggesting that PQ401 can modulate cancer cell behavior through multiple mechanisms.

Epithelial-Mesenchymal Transition Inhibition

Epithelial-mesenchymal transition (EMT) represents a fundamental biological process whereby epithelial cells lose their characteristic features and acquire mesenchymal properties, including enhanced migratory capacity, invasiveness, and resistance to apoptosis [14]. While direct studies of PQ401 effects on EMT are limited in the current literature, the compound's mechanisms of action suggest significant potential for EMT inhibition through multiple pathways.

IGF-1R signaling plays a crucial role in promoting EMT in various cancer types. IGF-1R activation can induce EMT through multiple downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and mitogen-activated protein kinase signaling cascades [15]. By inhibiting IGF-1R autophosphorylation, PQ401 effectively blocks these pro-EMT signaling pathways, potentially maintaining epithelial characteristics in cancer cells.

The connection between IGF-1R and EMT is particularly evident in the context of SLUG transcription factor regulation. SLUG overexpression creates an autocrine loop for IGF-1R signaling that promotes EMT characteristics [15]. PQ401 treatment, by disrupting IGF-1R signaling, could theoretically interrupt this autocrine loop and prevent SLUG-mediated EMT progression. This mechanism would be particularly relevant in cancers where SLUG expression correlates with poor prognosis and increased metastatic potential.

PQ401's anti-migratory effects observed in osteosarcoma cell lines provide indirect evidence of EMT inhibition [3]. The significant reduction in cell migration at low concentrations (0.25 to 0.5 micromolar) suggests that PQ401 can modulate cellular adhesion and motility properties that are characteristic of EMT. Enhanced migration and invasion are hallmark features of cells that have undergone EMT, and PQ401's ability to suppress these behaviors indicates potential EMT-inhibitory activity.

The molecular mechanisms by which PQ401 might inhibit EMT involve regulation of key transcription factors and signaling pathways. IGF-1R signaling can activate transcription factors such as Snail, Slug, and Twist, which are master regulators of EMT [14]. These transcription factors suppress epithelial markers like E-cadherin while promoting mesenchymal markers such as vimentin and N-cadherin. PQ401-mediated IGF-1R inhibition would be expected to reduce the activity of these EMT-promoting transcription factors.

Additionally, PQ401's effects on the Akt pathway have implications for EMT regulation. Akt signaling promotes EMT through multiple mechanisms, including stabilization of Snail transcription factor and activation of mechanistic target of rapamycin (mTOR) signaling [14]. By suppressing Akt activation, PQ401 treatment could reduce the stability and activity of EMT-promoting factors, thereby maintaining epithelial characteristics in treated cancer cells.

Synergistic Interactions with Conventional Chemotherapeutics

PQ401 demonstrates significant synergistic interactions with conventional chemotherapeutic agents, enhancing therapeutic efficacy while potentially reducing the likelihood of drug resistance. The most well-characterized synergistic interaction involves the combination of PQ401 with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, particularly gefitinib, in head and neck squamous cell carcinoma treatment [12].

In SCC-25 and Cal27 head and neck squamous cell carcinoma cell lines, the combination of PQ401 and gefitinib produces synergistic growth inhibition with combination indices less than 1.0, indicating true synergy rather than simple additive effects [12]. This synergy results from complementary mechanisms of action, where gefitinib targets EGFR signaling while PQ401 inhibits IGF-1R pathways. The dual inhibition prevents compensatory signaling that can occur when either pathway is blocked individually.

The mechanistic basis for PQ401-gefitinib synergy involves prevention of IGF-1R-mediated resistance to EGFR inhibition. IGF-1R activation can induce resistance to EGFR tyrosine kinase inhibitors through activation of alternative survival pathways, particularly the Akt pathway [12]. When gefitinib suppresses EGFR signaling, cancer cells can maintain survival through enhanced IGF-1R signaling. PQ401 treatment blocks this escape mechanism by simultaneously inhibiting IGF-1R, resulting in more complete suppression of pro-survival signaling.

The combination therapy demonstrates enhanced apoptosis induction compared to either agent alone. While gefitinib treatment induces moderate apoptosis through EGFR pathway inhibition, the addition of PQ401 significantly amplifies the apoptotic response [12]. This enhanced apoptosis results from convergent suppression of both EGFR and IGF-1R survival pathways, overwhelming the cellular capacity to maintain viability.

PQ401 also shows promising interactions with conventional cytotoxic chemotherapy agents. In osteosarcoma treatment, PQ401 demonstrates comparable efficacy to cisplatin, suggesting potential for combination approaches [3]. While direct synergy studies with cisplatin are limited, the complementary mechanisms of action suggest potential for enhanced therapeutic effects. Cisplatin induces DNA damage and triggers apoptosis through p53-dependent pathways, while PQ401 promotes apoptosis through IGF-1R inhibition and Akt pathway suppression.

Beyond cancer treatment, PQ401 demonstrates synergistic antimicrobial activity when combined with conventional antibiotics. The combination of PQ401 with gentamicin shows enhanced bactericidal activity against antibiotic-resistant Methicillin-resistant Staphylococcus aureus (MRSA) strains [16]. At 64 micrograms per milliliter PQ401 combined with 10 micrograms per milliliter gentamicin, the bactericidal activity significantly exceeds that of either agent alone [16]. This synergy results from PQ401's membrane-disrupting properties, which enhance antibiotic penetration and efficacy.

The molecular mechanisms underlying these synergistic interactions involve multiple factors including enhanced drug uptake, complementary target inhibition, and prevention of resistance mechanisms. PQ401's ability to modulate membrane permeability can enhance the cellular uptake of companion drugs, while its specific IGF-1R inhibition prevents activation of survival pathways that might otherwise confer resistance to conventional therapeutics.

Combination index analysis and isobologram studies confirm true synergistic interactions rather than simple additive effects [12]. These analytical approaches demonstrate that the combined effects exceed those predicted by dose-additivity models, indicating favorable drug-drug interactions that could translate to improved therapeutic indices in clinical applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Ghosh MC, Gorantla V, Makena PS, Luellen C, Sinclair SE, Schwingshackl A, Waters CM. Insulin-like growth factor-I stimulates differentiation of ATII cells to ATI-like cells through activation of Wnt5a. Am J Physiol Lung Cell Mol Physiol. 2013 Aug 1;305(3):L222-8. doi: 10.1152/ajplung.00014.2013. Epub 2013 May 24. PubMed PMID: 23709620; PubMed Central PMCID: PMC3743013.

3: Jameson MJ, Beckler AD, Taniguchi LE, Allak A, Vanwagner LB, Lee NG, Thomsen WC, Hubbard MA, Thomas CY. Activation of the insulin-like growth factor-1 receptor induces resistance to epidermal growth factor receptor antagonism in head and neck squamous carcinoma cells. Mol Cancer Ther. 2011 Nov;10(11):2124-34. doi: 10.1158/1535-7163.MCT-11-0294. Epub 2011 Aug 30. PubMed PMID: 21878657; PubMed Central PMCID: PMC3213311.

4: Troib A, Landau D, Youngren JF, Kachko L, Rabkin R, Segev Y. The effects of type 1 IGF receptor inhibition in a mouse model of diabetic kidney disease. Growth Horm IGF Res. 2011 Oct;21(5):285-91. doi: 10.1016/j.ghir.2011.07.007. Epub 2011 Aug 23. PubMed PMID: 21865067; PubMed Central PMCID: PMC4238882.

5: Sanchez-Alavez M, Osborn O, Tabarean IV, Holmberg KH, Eberwine J, Kahn CR, Bartfai T. Insulin-like growth factor 1-mediated hyperthermia involves anterior hypothalamic insulin receptors. J Biol Chem. 2011 Apr 29;286(17):14983-90. doi: 10.1074/jbc.M110.188540. Epub 2011 Feb 17. PubMed PMID: 21330367; PubMed Central PMCID: PMC3083203.

6: Lai VK, Linares-Palomino J, Nadal-Ginard B, Galiñanes M. Bone marrow cell-induced protection of the human myocardium: characterization and mechanism of action. J Thorac Cardiovasc Surg. 2009 Dec;138(6):1400-08.e1. doi: 10.1016/j.jtcvs.2009.07.013. Epub 2009 Aug 18. PubMed PMID: 19692000.

7: Sivakumar R, Koga H, Selvendiran K, Maeyama M, Ueno T, Sata M. Autocrine loop for IGF-I receptor signaling in SLUG-mediated epithelial-mesenchymal transition. Int J Oncol. 2009 Feb;34(2):329-38. PubMed PMID: 19148466.

8: Gable KL, Maddux BA, Penaranda C, Zavodovskaya M, Campbell MJ, Lobo M, Robinson L, Schow S, Kerner JA, Goldfine ID, Youngren JF. Diarylureas are small-molecule inhibitors of insulin-like growth factor I receptor signaling and breast cancer cell growth. Mol Cancer Ther. 2006 Apr;5(4):1079-86. PubMed PMID: 16648580.